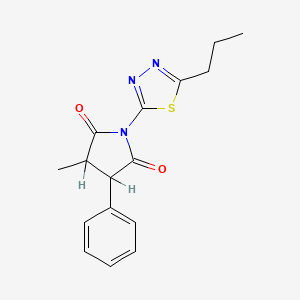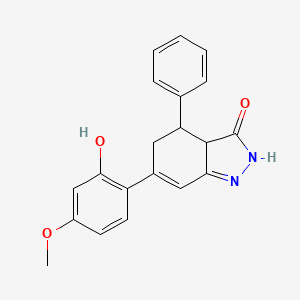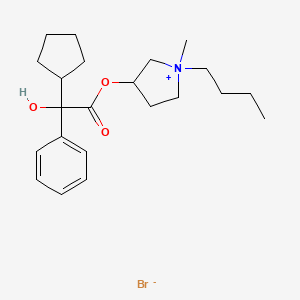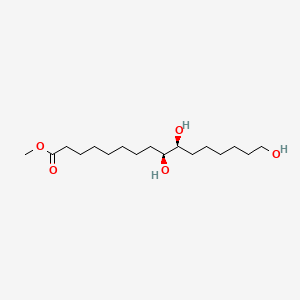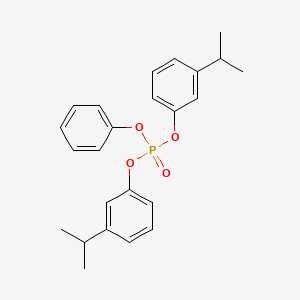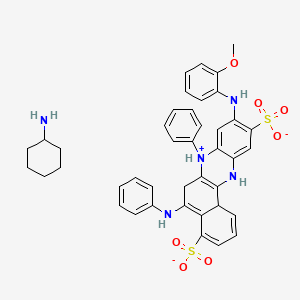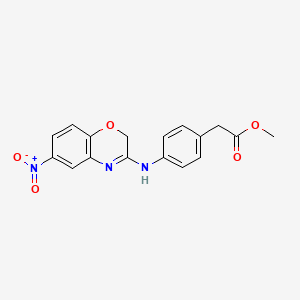
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzeneacetic acid moiety linked to a 6-nitro-2H-1,4-benzoxazin-3-yl group through an amino linkage, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester typically involves a multi-step process:
Formation of the Benzoxazin Ring: The initial step involves the synthesis of the 6-nitro-2H-1,4-benzoxazin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Amino Linkage Formation: The benzoxazin intermediate is then reacted with benzeneacetic acid derivatives to form the amino linkage. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester. This reaction is typically carried out under acidic or basic conditions to drive the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester exerts its effects involves interactions with specific molecular targets. The nitro group and benzoxazin ring are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetic acid, 4-((4-chlorobenzoyl)(6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester
- 4-(6-Nitro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid
Uniqueness
Benzeneacetic acid, 4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
109226-94-0 |
|---|---|
Formule moléculaire |
C17H15N3O5 |
Poids moléculaire |
341.32 g/mol |
Nom IUPAC |
methyl 2-[4-[(6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C17H15N3O5/c1-24-17(21)8-11-2-4-12(5-3-11)18-16-10-25-15-7-6-13(20(22)23)9-14(15)19-16/h2-7,9H,8,10H2,1H3,(H,18,19) |
Clé InChI |
LCBNLRYAWBUXCY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



